Apatorsen Sodium: A Technical Guide to its Discovery and Development
Apatorsen Sodium: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apatorsen sodium, also known as OGX-427, is a second-generation antisense oligonucleotide designed to inhibit the production of Heat Shock Protein 27 (Hsp27).[1] Hsp27 is a chaperone protein that is overexpressed in a multitude of cancers and is associated with tumor progression, treatment resistance, and poor clinical outcomes.[2][3] By targeting the mRNA of Hsp27, Apatorsen sodium effectively downregulates its expression, leading to the induction of apoptosis and sensitization of cancer cells to conventional therapies.[1] This technical guide provides a comprehensive overview of the discovery and development timeline of Apatorsen sodium, detailing its preclinical and clinical evaluation.
Discovery and Preclinical Development
The development of Apatorsen sodium was driven by the understanding of Hsp27's role as a key survival protein for cancer cells. Preclinical studies were designed to evaluate the feasibility and efficacy of an antisense strategy to counteract Hsp27-mediated cytoprotection.
Mechanism of Action
Apatorsen sodium is a 2'-O-methoxyethyl (2'-MOE) modified antisense oligonucleotide that binds to the messenger RNA (mRNA) of Hsp27. This binding event initiates the degradation of the Hsp27 mRNA, thereby preventing the translation and synthesis of the Hsp27 protein.[4] The reduction in Hsp27 levels disrupts several cellular processes that are critical for cancer cell survival.
In Vitro Studies
Initial in vitro experiments demonstrated that Apatorsen sodium effectively reduces Hsp27 levels and induces apoptosis in various human cancer cell lines.[3] Preclinical research showed that the knockdown of Hsp27 using Apatorsen sodium led to the degradation of the androgen receptor (AR), decreased prostate-specific antigen (PSA) levels, and delayed the progression of castration-resistant prostate tumors.[5]
In Vivo Studies
The anti-tumor activity of Apatorsen sodium was further confirmed in in vivo models. In a pancreatic cancer xenograft model using MiaPaCa-2 cells, Apatorsen sodium monotherapy significantly reduced tumor volume.[6] Furthermore, the combination of Apatorsen sodium with gemcitabine resulted in a more pronounced anti-tumor effect, suggesting a chemosensitizing potential.[6][7] These preclinical findings provided a strong rationale for advancing Apatorsen sodium into clinical trials.
Clinical Development
Apatorsen sodium has been evaluated in multiple clinical trials across various cancer types, both as a monotherapy and in combination with other anti-cancer agents.
Phase I Clinical Trials
A Phase I dose-escalation study (NCT00487786) was conducted to evaluate the safety, tolerability, and pharmacokinetics of Apatorsen sodium in patients with advanced solid tumors, including castration-resistant prostate cancer (CRPC), breast, ovarian, lung, and bladder cancer.[8][9]
Experimental Protocol: Patients received intravenous infusions of Apatorsen sodium weekly in 21-day cycles, following three loading doses. The dose was escalated across five levels, from 200 mg to 1000 mg.[8] Pharmacokinetic parameters, circulating tumor cells (CTCs), and serum Hsp27 levels were monitored.[8]
Key Findings: Apatorsen sodium was generally well-tolerated up to the highest dose of 1000 mg.[8] Evidence of single-agent activity was observed, including decreases in tumor markers and reductions in CTCs.[8] Specifically, a greater than 50% decline in prostate-specific antigen (PSA) was observed in 10% of patients with CRPC.[8]
Another Phase I trial investigated the intravesical administration of Apatorsen sodium in patients with non-muscle-invasive bladder cancer (NMIBC).[10]
Experimental Protocol: Patients received intravesical instillations of Apatorsen sodium on days 1, 3, 5, and 8 before undergoing surgery. The dose was escalated in cohorts from 20 µM to 750 µM.[10]
Key Findings: Intravesical Apatorsen sodium was well-tolerated with minimal toxicity.[10] Early signs of activity were observed, with 38% of patients showing a complete pathological response.[10]
Phase II Clinical Trials
Following the promising results from Phase I studies, Apatorsen sodium progressed to several Phase II trials to further assess its efficacy in specific cancer indications.
A randomized Phase II study evaluated Apatorsen sodium in combination with prednisone versus prednisone alone in patients with metastatic castration-resistant prostate cancer (mCRPC).[11]
Experimental Protocol: Patients were randomized to receive either intravenous Apatorsen sodium (three loading doses of 600 mg followed by weekly 1000 mg doses) plus oral prednisone (5 mg twice daily) or prednisone alone.[5]
Key Findings: The combination of Apatorsen sodium and prednisone was associated with a significant decline in PSA levels.[5] A PSA decline of ≥50% was observed in 47% of patients in the Apatorsen arm compared to 24% in the prednisone-alone arm.[5]
Apatorsen Development Timeline
Caption: Apatorsen Sodium Development Timeline.
The SPRUCE trial (NCT01829113), a randomized, double-blinded, Phase II study, evaluated Apatorsen sodium in combination with carboplatin and pemetrexed in patients with previously untreated stage IV non-squamous NSCLC.[9][12]
Experimental Protocol: Patients were randomized to receive either Apatorsen sodium or a placebo in combination with carboplatin and pemetrexed. Treatment was administered in 21-day cycles until disease progression or unacceptable toxicity.[12]
Key Findings: The addition of Apatorsen sodium to chemotherapy did not significantly improve progression-free survival (PFS) or overall survival (OS) in the overall patient population.[12] However, in a small subgroup of patients with high baseline serum Hsp27 levels, there was a trend towards improved PFS in the Apatorsen arm.[12]
The Rainier trial (NCT01844817) was a randomized, placebo-controlled Phase II study of Apatorsen in combination with nab-paclitaxel and gemcitabine in patients with previously untreated metastatic pancreatic cancer.
Experimental Protocol: Approximately 130 patients were randomized to receive either Apatorsen or a placebo in combination with nab-paclitaxel and gemcitabine. The primary endpoint was overall survival.
Quantitative Data Summary
| Clinical Trial | Cancer Type | Phase | N | Treatment Arms | Key Quantitative Outcomes | Reference |
| NCT00487786 | Advanced Solid Tumors | I | 42 | Apatorsen Monotherapy (200-1000 mg) | PSA decline >50% in 10% of CRPC patients | [8] |
| Phase I NMIBC | Non-Muscle-Invasive Bladder Cancer | I | 13 | Intravesical Apatorsen (20-750 µM) | 38% complete pathological response | [10] |
| Phase II mCRPC | Metastatic Castration-Resistant Prostate Cancer | II | 74 | Apatorsen + Prednisone vs. Prednisone alone | PSA decline ≥50%: 47% (Apatorsen arm) vs. 24% (Prednisone arm) | [5] |
| SPRUCE (NCT01829113) | Non-Small Cell Lung Cancer | II | 155 | Apatorsen + Chemo vs. Placebo + Chemo | Median PFS: 6.0 months (Apatorsen arm) vs. 4.9 months (Placebo arm) (NS) | [12] |
Signaling Pathway
Hsp27 Anti-Apoptotic Signaling Pathway
Caption: Hsp27 Anti-Apoptotic Signaling Pathway.
Conclusion
Apatorsen sodium has demonstrated a clear mechanism of action and promising anti-tumor activity in preclinical and early clinical studies. By targeting Hsp27, it has the potential to overcome treatment resistance and improve outcomes for patients with various cancers. While later-phase trials have yielded mixed results in unselected patient populations, the data suggests that Apatorsen sodium may be particularly effective in patients with high Hsp27 expression. Further research is warranted to identify predictive biomarkers to guide the clinical application of this targeted therapy.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. Targeting Heat Shock Protein 27 in Cancer: A Druggable Target for Cancer Treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heat shock protein 27 phosphorylation state is associated with cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. OGX-427 inhibits tumor progression and enhances gemcitabine chemotherapy in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. OGX-427 inhibits tumor progression and enhances gemcitabine chemotherapy in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase I dose-escalation study of apatorsen (OGX-427), an antisense inhibitor targeting heat shock protein 27 (Hsp27), in patients with castration-resistant prostate cancer and other advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Suppression of Heat Shock Protein 27 Using OGX-427 Induces Endoplasmic Reticulum Stress and Potentiates Heat Shock Protein 90 Inhibitors to Delay Castrate-resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A randomized phase II study of OGX-427 plus prednisone versus prednisone alone in patients with chemotherapy-naive metastatic castration-resistant prostate cancer. - ASCO [asco.org]
- 12. A Randomized, Double-Blinded, Phase II Trial of Carboplatin and Pemetrexed with or without Apatorsen (OGX-427) in Patients with Previously Untreated Stage IV Non-Squamous-Non-Small-Cell Lung Cancer: The SPRUCE Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
